6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
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Overview
Description
6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a thioether linkage, and a thymine base modified with a hydroxyethoxy methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps, starting with the preparation of the chlorophenyl thioether intermediate. This intermediate is then reacted with a thymine derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced chlorophenyl derivatives, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-((2-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- 6-((2-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- 6-((2-Methylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
Uniqueness
6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
125056-60-2 |
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Molecular Formula |
C14H15ClN2O4S |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
6-(2-chlorophenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15ClN2O4S/c1-9-12(19)16-14(20)17(8-21-7-6-18)13(9)22-11-5-3-2-4-10(11)15/h2-5,18H,6-8H2,1H3,(H,16,19,20) |
InChI Key |
BJOXSPSZJASYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2Cl |
Origin of Product |
United States |
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